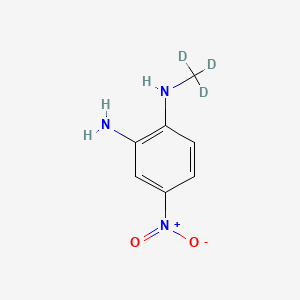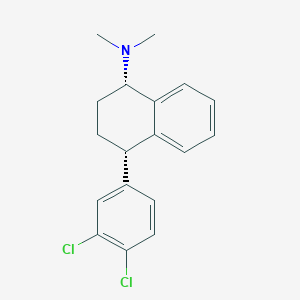
n-Methyl sertraline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl sertraline is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Sertraline is widely recognized for its efficacy in treating major depressive disorder, panic disorder, obsessive-compulsive disorder, and post-traumatic stress disorder
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl sertraline typically involves the methylation of sertraline. One common method is the reductive amination of sertraline with formaldehyde and a reducing agent such as sodium borohydride . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
n-Methyl sertraline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-oxide derivatives, halogenated compounds, and reduced amines .
科学的研究の応用
n-Methyl sertraline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound is studied for its potential effects on neurotransmitter systems and its interactions with biological receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent.
作用機序
The mechanism of action of n-Methyl sertraline is presumed to be similar to that of sertraline. It likely involves the inhibition of serotonin reuptake at the presynaptic neuronal membrane, thereby increasing serotonergic activity in the central nervous system . This action is mediated through its interaction with the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft .
類似化合物との比較
Similar Compounds
Sertraline: The parent compound, widely used as an antidepressant.
Fluoxetine: Another SSRI with a similar mechanism of action.
Citalopram: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness
n-Methyl sertraline is unique due to its specific methylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to sertraline. This structural modification can potentially lead to variations in its efficacy, side effect profile, and therapeutic applications .
特性
分子式 |
C18H19Cl2N |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
(1S,4S)-4-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H19Cl2N/c1-21(2)18-10-8-13(14-5-3-4-6-15(14)18)12-7-9-16(19)17(20)11-12/h3-7,9,11,13,18H,8,10H2,1-2H3/t13-,18-/m0/s1 |
InChIキー |
LTKRQOGLVNJKBK-UGSOOPFHSA-N |
異性体SMILES |
CN(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



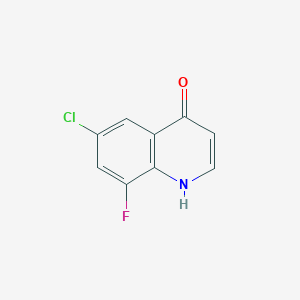


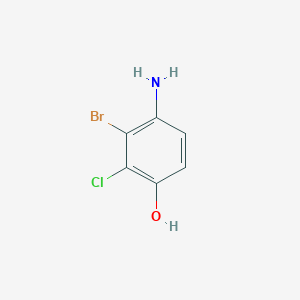
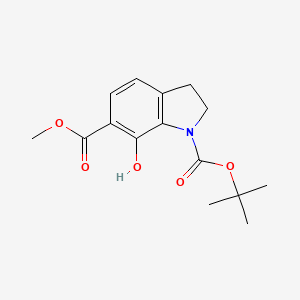
![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)

![2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl Acetic Acid-N-oxide](/img/structure/B13451353.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13451369.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(5-methyl-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-5-yl)oxane-2-carboxylic acid](/img/structure/B13451375.png)
